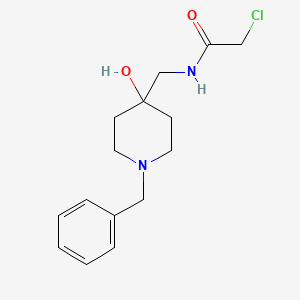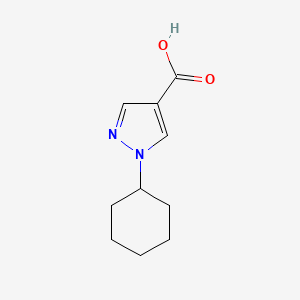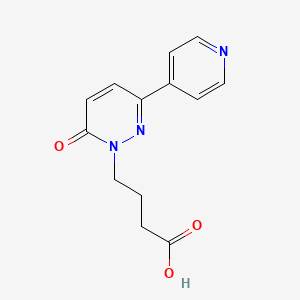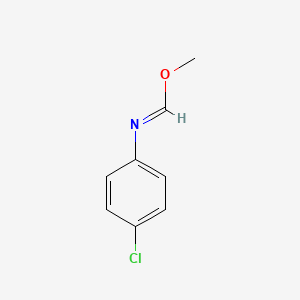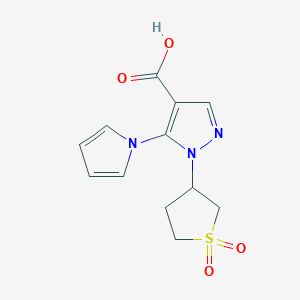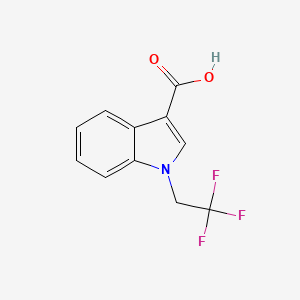
1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid
Overview
Description
“1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a trifluoroethyl group, which is known to modify the electronic properties of compounds and improve their metabolic stability .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoroethylation of indoles has been studied . A highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate was developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the indole ring and the trifluoroethyl group. Trifluoroethanol, a related compound, is used as a solvent for hydrogen peroxide-mediated oxidations of sulfides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the indole ring, the carboxylic acid group, and the trifluoroethyl group. For example, trifluoroethanol, a related compound, is a colorless, water-miscible liquid with a smell reminiscent of ethanol .
Scientific Research Applications
Chemistry and Stability of Indole Derivatives
Indole derivatives, such as 1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid, exhibit notable stability under acidic and oxidative conditions due to the presence of the carboxyl group, which can be easily removed by decarboxylation. This stability makes them valuable for synthetic applications, as they provide different reactivities from their indole counterparts. The carboxyl group plays several roles, including stabilization of the pyrrole ring, conversion to other functional groups, and serving as a blocking group during synthesis processes (Murakami, 1987).
Biological Activity of Indole Carboxylic Acids
Indole-2-carboxylic acid derivatives have attracted significant attention due to their therapeutic potential. Research has demonstrated the synthesis of a series of these compounds, showcasing their antibacterial and moderate antifungal activities. Such properties indicate the potential for these compounds to be further developed into potent lead compounds for therapeutic applications (Raju et al., 2015).
Regioselective Synthesis and Biological Relevance
The regioselective synthesis of trifluoromethyl- and trifluoromethoxy-substituted arenes, including indoles, highlights the importance of these compounds as building blocks for biologically active molecules. Such synthetic strategies open pathways for the development of novel therapeutic agents, emphasizing the versatility and potential of trifluoromethylated indole derivatives in medicinal chemistry (Leconte & Ruzziconi, 2002).
Synthetic Applications
The synthesis of novel indole derivatives, including those with trifluoromethyl groups, demonstrates the compounds' utility in creating biologically active indoles and related compounds. Such synthetic endeavors are crucial for the development of new drugs and therapeutic agents, showcasing the significant role of indole carboxylic acids in pharmaceutical research (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-5-8(10(16)17)7-3-1-2-4-9(7)15/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSSWFVXICALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



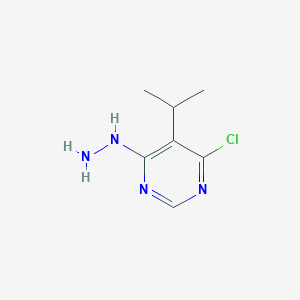

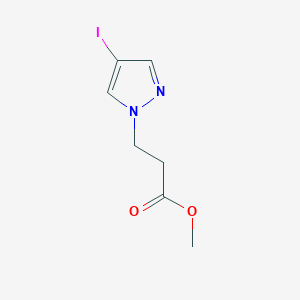
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)
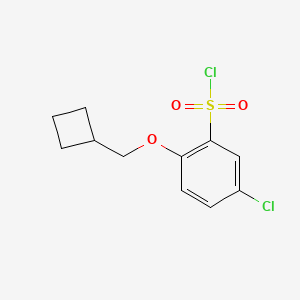
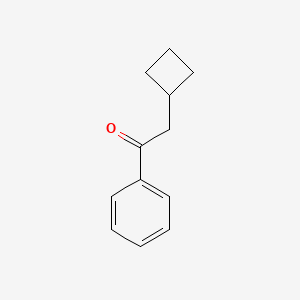
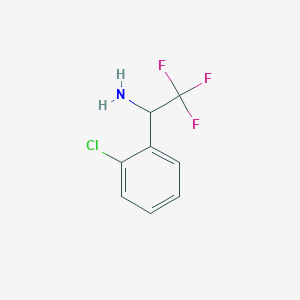
![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
